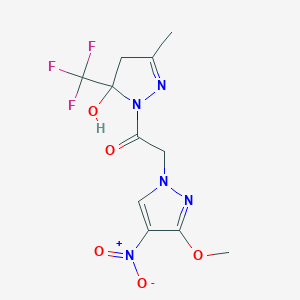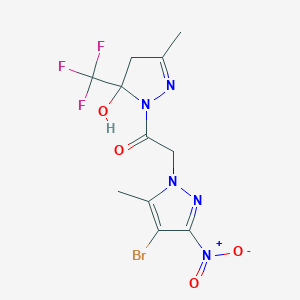
4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, neuroprotective, and anti-inflammatory effects, which make it a promising compound for further research. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis of this compound can be challenging, and the yield of the synthesis method varies depending on the method used.
Orientations Futures
There are several future directions for the research of 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One direction is to study its potential use in combination with other compounds for the treatment of cancer. Another direction is to study its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research can be conducted to understand the mechanism of action of this compound and to identify potential targets for its therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been achieved using various methods. One such method involves the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride, followed by the reaction with 4-bromo-1-methyl-1H-pyrazole-3-carboxamide. Another method involves the reaction of 5-fluoro-2-methylbenzoic acid with oxalyl chloride, followed by the reaction with 4-bromo-1-methyl-1H-pyrazole-3-carboxamide. The yield of the synthesis method varies depending on the method used.
Applications De Recherche Scientifique
4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, it has been studied for its potential use in the treatment of inflammation and pain.
Propriétés
Formule moléculaire |
C12H11BrFN3O |
|---|---|
Poids moléculaire |
312.14 g/mol |
Nom IUPAC |
4-bromo-N-(5-fluoro-2-methylphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrFN3O/c1-7-3-4-8(14)5-10(7)15-12(18)11-9(13)6-17(2)16-11/h3-6H,1-2H3,(H,15,18) |
Clé InChI |
LCOJFLMQUZFYBD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NN(C=C2Br)C |
SMILES canonique |
CC1=C(C=C(C=C1)F)NC(=O)C2=NN(C=C2Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)


![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)

![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)

![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)
